
Ranolazine-D8
概要
説明
Ranolazine-D8 is a deuterated form of ranolazine, a piperazine derivative used primarily as an anti-anginal agent. Ranolazine is known for its ability to alleviate chronic angina by inhibiting the late sodium current in cardiac cells, which helps to reduce intracellular sodium and calcium overload. This mechanism is distinct from other anti-anginal drugs, making ranolazine a unique therapeutic option .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ranolazine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Substitution reactions: The piperazine ring is then subjected to substitution reactions with various electrophiles to introduce the desired functional groups.
Deuteration: For Ranolazine-D8, deuterium atoms are introduced at specific positions to replace hydrogen atoms.
Industrial Production Methods
Industrial production of ranolazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure.
化学反応の分析
Types of Reactions
Ranolazine-D8 undergoes various chemical reactions, including:
Oxidation: Ranolazine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert ranolazine to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, N-oxides, and reduced forms of ranolazine .
科学的研究の応用
Pharmacokinetic Properties
The pharmacokinetic profile of Ranolazine-D8 indicates that the incorporation of deuterium can alter the drug's metabolism. Studies suggest that deuterated compounds often exhibit slower metabolic rates, potentially leading to prolonged drug action and reduced frequency of dosing. This property is particularly beneficial for patients requiring consistent therapeutic levels without the peaks and troughs associated with conventional formulations .
Treatment of Angina Pectoris
Ranolazine has been extensively studied for its effectiveness in reducing angina attacks. A significant study involving 1,101 patients demonstrated that treatment with ranolazine led to a reduction in weekly angina attacks from an average of 3.6 to 0.4, alongside decreased use of short-acting nitrates . The application of this compound could potentially enhance these outcomes due to its improved pharmacokinetic properties.
Efficacy in Diabetic Patients
In patients with type 2 diabetes and chronic angina, ranolazine has shown promise not only in reducing angina frequency but also in improving glycemic control. A randomized trial indicated that ranolazine significantly decreased the need for sublingual nitroglycerin among diabetic patients who remained symptomatic despite treatment with other antianginal agents . The use of this compound may further optimize these benefits by providing a more stable plasma concentration.
Real-World Data Analysis
A non-interventional study assessed ranolazine's effectiveness in real-world settings, revealing that patients experienced significant improvements in quality of life and Canadian Cardiovascular Society angina classification scores following treatment . The incorporation of this compound could enhance these results due to its expected pharmacological advantages.
Extended-Release Formulations
Research into extended-release formulations of ranolazine indicates that they maintain therapeutic concentrations over longer periods, which is crucial for managing chronic conditions like angina . The development of extended-release formulations utilizing this compound could further improve patient adherence and outcomes.
Comparative Data Table
Study | Population | Intervention | Outcomes |
---|---|---|---|
Real-World Data Study | 1101 patients with angina | Ranolazine | Reduced weekly angina attacks (3.6 to 0.4) |
TERISA Trial | Diabetic patients | Ranolazine vs Placebo | Reduced nitroglycerin use |
Pharmacokinetic Study | Healthy volunteers | This compound | Slower metabolism, prolonged action |
作用機序
Ranolazine-D8 exerts its effects primarily by inhibiting the late sodium current (INa) in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload through the sodium-calcium exchanger. The reduction in calcium overload helps to alleviate myocardial ischemia and reduce angina symptoms. Additionally, ranolazine has been shown to have anti-arrhythmic properties by stabilizing the cardiac action potential .
類似化合物との比較
Similar Compounds
Trimetazidine: Another anti-anginal agent that works by improving myocardial glucose utilization.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.
Uniqueness of Ranolazine-D8
This compound is unique due to its specific mechanism of action targeting the late sodium current, which is distinct from other anti-anginal agents. This unique mechanism allows it to be used in combination with other therapies without significant hemodynamic effects, making it a valuable option for patients with chronic angina .
生物活性
Ranolazine-D8 is a deuterated form of ranolazine, an FDA-approved medication primarily used for the management of chronic angina. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
Ranolazine exerts its effects mainly through the inhibition of late sodium channels (INa) in cardiac myocytes. This action leads to a reduction in intracellular sodium and calcium levels, thereby decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure . The mechanisms can be summarized as follows:
- Inhibition of Late Sodium Current : Ranolazine selectively inhibits late INa, which is crucial during ischemic conditions, thus protecting cardiac myocytes from calcium overload .
- Metabolic Modulation : It promotes glucose oxidation over fatty acid oxidation, enhancing ATP production efficiency during ischemia .
- Effects on Potassium Channels : Ranolazine also influences potassium currents, which may contribute to its antiarrhythmic properties by prolonging the action potential duration .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of ranolazine but with variations due to deuteration:
- Absorption : Peak plasma concentrations are typically reached within 2 to 6 hours post-administration.
- Distribution : The volume of distribution ranges from 85 to 180 L, indicating extensive tissue binding.
- Metabolism : Primarily metabolized by CYP3A4 with multiple metabolites identified in plasma and urine .
Clinical Efficacy
This compound has been studied for its efficacy in treating various cardiac conditions. Notable findings include:
- Chronic Angina Management : In a study involving patients with chronic stable angina, ranolazine significantly improved exercise tolerance and reduced angina frequency compared to placebo .
- Quality of Life Improvement : Patients reported enhanced quality of life metrics as measured by the Seattle Angina Questionnaire (SAQ) and SF-12 scores .
- Antiarrhythmic Effects : Clinical trials have demonstrated that ranolazine reduces the frequency of ventricular tachycardia (VT) episodes and improves outcomes in patients with ischemic heart disease .
Safety Profile
Ranolazine is generally well-tolerated, with a safety profile that includes minimal side effects. Common adverse effects noted in clinical studies include dizziness, nausea, and constipation. Importantly, it has shown a favorable safety profile among elderly patients and those with renal impairments .
Mechanism | Description |
---|---|
Late Sodium Current Inhibition | Reduces intracellular calcium overload during ischemia |
Metabolic Modulation | Shifts substrate utilization from fatty acids to glucose for more efficient ATP production |
Potassium Channel Effects | Prolongs action potential duration, potentially reducing arrhythmias |
Table 2: Clinical Trial Outcomes
Study | Population | Outcome Measure | Result |
---|---|---|---|
MARISA Trial | 191 patients with angina | Exercise duration | Significant increase vs. placebo |
RANGER Study | Patients with stable angina | Quality of Life (SAQ) | Improved scores in both treatment groups |
Ventricular Arrhythmias Review | Various studies | VT episodes | Significant reduction with ranolazine |
Case Studies
- Case Study on Chronic Angina : A retrospective analysis involving 53 patients treated with ranolazine showed significant improvements in angina symptoms and quality of life metrics compared to a control group receiving standard care .
- Case Report on Ventricular Tachycardia : In a cohort study focusing on patients with recurrent VT, ranolazine was associated with a notable decrease in the frequency of VT episodes requiring intervention .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。